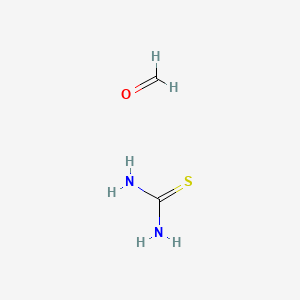

Formaldehyde;thiourea

説明

特性

CAS番号 |

25104-08-9 |

|---|---|

分子式 |

C2H6N2OS |

分子量 |

106.15 g/mol |

IUPAC名 |

formaldehyde;thiourea |

InChI |

InChI=1S/CH4N2S.CH2O/c2-1(3)4;1-2/h(H4,2,3,4);1H2 |

InChIキー |

ZNNYSTVISUQHIF-UHFFFAOYSA-N |

正規SMILES |

C=O.C(=S)(N)N |

関連するCAS |

25104-08-9 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Formaldehyde;thiourea is synthesized through the condensation reaction of thiourea and formaldehyde in an acidic medium . The reaction typically involves the following steps:

Mixing: Thiourea and formaldehyde are mixed in a specific molar ratio.

Acidification: An acidic catalyst, such as hydrochloric acid, is added to the mixture to initiate the condensation reaction.

Heating: The mixture is heated to a specific temperature to facilitate the reaction.

Polymerization: The reaction mixture is allowed to polymerize, forming the thiourea formaldehyde resin.

Industrial Production Methods

In industrial settings, the production of thiourea formaldehyde resins involves large-scale reactors where the reactants are continuously fed and the reaction conditions are carefully controlled to ensure consistent product quality . The process may also include additional steps such as purification and drying to obtain the final resin product.

化学反応の分析

Types of Reactions

Formaldehyde;thiourea undergoes various chemical reactions, including:

Condensation: The primary reaction for the formation of the resin.

Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Substitution: The resin can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents for thiourea formaldehyde.

Acidic Catalysts: Hydrochloric acid and sulfuric acid are used as catalysts in the condensation reaction.

Major Products

Sulfoxides and Sulfones: Formed during oxidation reactions.

Substituted Resins: Formed during substitution reactions, where functional groups in the resin are replaced by other groups.

科学的研究の応用

Environmental Applications

1.1 Heavy Metal Stabilization

One of the significant applications of water-soluble thiourea-formaldehyde (WTF) resins is in the stabilization and solidification of heavy metals in contaminated soils and municipal solid waste incineration (MSWI) fly ash. Research indicates that these resins can effectively immobilize heavy metals such as copper, achieving stabilization rates between 84.7% to 97.9% .

Case Study: Stabilization of MSWI Fly Ash

- Resin Composition : The resin was synthesized with a formaldehyde/thiourea mole ratio of 2.5:1.

- Synthesis Conditions : Hydroxymethylation at pH 7.0-8.0 and 60 °C for 30 minutes followed by condensation at pH 4.5-5.0 and 80 °C.

- Results : The resin demonstrated significant effectiveness in immobilizing heavy metals, making it a promising material for environmental remediation .

Materials Engineering

2.1 Adsorption Applications

Thiourea-formaldehyde resins have been utilized for the adsorption of metal ions from aqueous solutions, particularly silver ions. The solid thiourea-formaldehyde microspheres exhibit high specific surface areas and enhanced adsorption capacities due to their unique morphology.

| Molar Ratio (Thiourea:Formaldehyde) | Specific Surface Area (m²/g) | Maximum Adsorption Capacity (mmol/g) |

|---|---|---|

| 1:0.5 | 7.46 | 10.92 |

| 1:1 | 14.18 | 12.45 |

| 1:2 | 16.15 | 15.67 |

| 1:4 | 18.98 | 18.17 |

The adsorption process follows the Langmuir model, indicating a strong interaction between the resin and silver ions .

Textile Industry

3.1 Flame Retardant Finishes

In the textile industry, thiourea-formaldehyde resins are employed to impart flame retardant properties to fabrics, particularly nylon. These compositions provide durable finishes that enhance fire resistance without compromising fabric flexibility.

Case Study: Treatment of Nylon Fabrics

- Resin Composition : A urea-thiourea formaldehyde resin was applied to nylon netting.

- Performance Metrics :

- Flame Resistance : Effective flame retardancy achieved with at least 10% thiourea content.

- Durability : Resins showed good storage stability and were free from dusting when applied correctly.

- Application Method : The resin was used in textile treating baths, ensuring even distribution on the fabric surface .

Chemical Properties and Reactions

The reaction kinetics between thiourea and formaldehyde are notably rapid compared to other similar compounds like urea . This rapid reactivity is advantageous in various applications where quick curing or bonding is required.

作用機序

The mechanism of action of thiourea formaldehyde involves its ability to form strong covalent bonds with various substrates. This property makes it an effective adhesive and cross-linking agent. The molecular targets and pathways involved in its action include:

類似化合物との比較

Chemical and Physical Properties

Table 1: Key Properties of Formaldehyde and Thiourea

| Property | Formaldehyde | Thiourea |

|---|---|---|

| Molecular Formula | CH₂O | CH₄N₂S |

| State at 25°C | Colorless gas | White crystalline solid |

| Solubility in Water | Highly soluble (40% w/v) | 13.7 g/100 mL (25°C) |

| Reactivity | High (alkanal) | Moderate (thione dominant) |

| Key Applications | Resins, preservatives | Metal complexes, catalysts |

Formaldehyde’s high reactivity stems from its electrophilic carbonyl carbon, enabling polymerization and nucleophilic additions . Thiourea’s sulfur atom facilitates stronger metal coordination compared to urea, forming stable complexes with Ag⁺, Cu²⁺, and other ions .

Comparison with Similar Aldehydes

Table 2: Formaldehyde vs. Other Aldehydes

| Aldehyde | Structure | Reactivity | Boiling Point (°C) | Key Uses |

|---|---|---|---|---|

| Formaldehyde | CH₂O (alkanal) | High | -19.5 | Resins, disinfectants |

| Acetaldehyde | CH₃CHO (alkanal) | Moderate | 20.2 | Perfumes, plastics |

| Acrolein | CH₂=CHCHO (alkenal) | Very high | 52.5 | Chemical synthesis |

- Reactivity : Alkenals (e.g., acrolein) are more reactive than alkanals (e.g., formaldehyde) due to conjugated double bonds enhancing electrophilicity .

- Applications : Formaldehyde’s polymerization ability makes it superior in resin production, whereas acrolein’s reactivity suits fine chemical synthesis .

Comparison with Urea and Other Thiocarbamides

Table 3: Thiourea vs. Urea

| Property | Thiourea | Urea |

|---|---|---|

| Solubility (25°C) | 13.7 g/100 mL | 107.9 g/100 mL |

| Melting Point | 182°C | 133°C |

| Metal Chelation | Strong (S donor) | Weak (O donor) |

| Applications | Catalysts, electroplating | Fertilizers, resins |

Thiourea’s sulfur atom enables superior chelation and redox activity, whereas urea’s oxygen favors hydrogen bonding in resins and fertilizers .

Urea-Formaldehyde (UF) vs. Thiourea-Formaldehyde (TF) Resins

- UF Resins : Dominant in wood-based panels due to low cost. Higher formaldehyde-to-urea ratios increase free formaldehyde emissions, posing health risks .

- TF Resins: Exhibit unique flower-like microstructures (15–20 µm diameter) with high surface area (~30–50 nm petals), enhancing Ag⁺ adsorption via chelation. Structural tuning via monomer ratios (e.g., 1:4 thiourea:formaldehyde) optimizes performance .

Key Differences:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。